molecular formula C10H8BrFN2O2 B11837481 7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11837481
M. Wt: 287.08 g/mol
InChI Key: NQUWKYFEPFUPMG-UHFFFAOYSA-N
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Description

7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the bromination of a precursor pyrido[1,2-a]pyrimidin-4-one compound, followed by ethoxylation and fluorination reactions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrido[1,2-a]pyrimidin-4-one derivatives, oxides, reduced compounds, and chalcogenated derivatives .

Scientific Research Applications

7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both ethoxy and fluorine substituents, which may enhance its chemical reactivity and bioactivity compared to similar compounds.

Properties

Molecular Formula

C10H8BrFN2O2

Molecular Weight

287.08 g/mol

IUPAC Name

7-bromo-2-ethoxy-9-fluoropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-8-4-9(15)14-5-6(11)3-7(12)10(14)13-8/h3-5H,2H2,1H3

InChI Key

NQUWKYFEPFUPMG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)N2C=C(C=C(C2=N1)F)Br

Origin of Product

United States

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